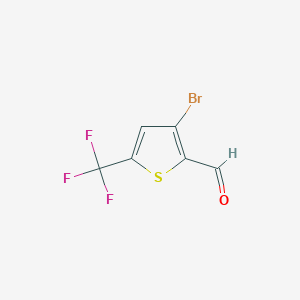

3-溴-5-(三氟甲基)噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 2092513-06-7 . It has a molecular weight of 259.05 and its IUPAC name is 3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources.科学研究应用

苯基-2-噻吩基衍生物的光化学合成

研究表明,对 5-溴和 5-碘噻吩-2-甲醛(包括类似于 3-溴-5-(三氟甲基)噻吩-2-甲醛的化合物)进行光照射,会导致相应的 5-苯基衍生物的形成。该过程与创建苯基-2-噻吩基衍生物相关,表明此类化合物在光化学合成工艺中的用途 (Antonioletti 等人,1986)。

噻吩-噻吩和噻吩并[3,2-d]嘧啶-7(6H)-酮的合成

通过涉及溴→锂交换的工艺,将 3-溴和 3,5-二溴噻吩衍生物转化为包括 2-甲醛在内的各种噻吩衍生物,是合成噻吩-噻吩和噻吩并[3,2-d]嘧啶-7(6H)-酮的基础步骤。这些化合物对于进一步的化学研究以及材料和药物的开发至关重要 (霍金斯等人,1994)。

区域选择性合成

从 3-溴-5-丙基-2-((三苯甲氧基)甲基)噻吩中区域选择性合成 5-丙基-2-((三苯甲氧基)甲基)噻吩-3-甲醛,展示了 3-溴-5-(三氟甲基)噻吩-2-甲醛在开发化学和区域选择性方法中的重要性。这种特殊的合成突出了该化合物在促进精确化学反应中的作用,这对于创建复杂的有机分子至关重要 (Bar,2021)。

苯并[b]噻吩的制备和性质

通过索默莱特反应和克罗恩克反应等反应,从 3-溴甲基化合物制备 5-氯和 5-溴苯并[b]噻吩-3-甲醛,说明了溴化噻吩衍生物在合成具有显著化学性质的芳香醛中的用途。这些醛在研究芳香族化合物的性质和开发新的化学反应中至关重要 (Shanta 和 Scrowston,1967)。

氟吡咯的合成

从 2-芳基-5-(溴甲基)-1-吡咯啉中有效制备 5-烷氧甲基-2-芳基-3-氟-1H-吡咯和 2-芳基-3-氟-1H-吡咯-5-甲醛,展示了溴取代噻吩衍生物在合成氟化化合物中的潜力。该方法提供了一种通往 3-氟化吡咯的新途径,表明了 3-溴-5-(三氟甲基)噻吩-2-甲醛在合成氟化有机化合物中的更广泛适用性 (Surmont 等人,2009)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudohalide . The process involves oxidative addition, transmetalation, and reductive elimination .

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds .

Result of Action

Similar compounds have been used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions .

Action Environment

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known for their mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDYTZNNZQLSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)

![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-propylphenyl)methanone hydrochloride](/img/structure/B2974323.png)

![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)